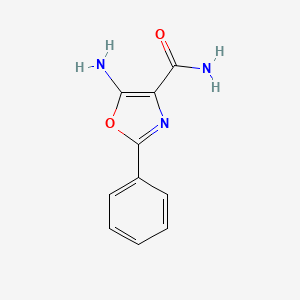

5-Benzyl-2-(2,4-dichlorophenoxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールは、抗菌性と抗真菌性で知られている化学化合物です。 歯磨き粉、デオドラント、石鹸などのパーソナルケア製品など、さまざまな消費者製品に一般的に使用されています 。この化合物は、科学研究や産業用途における役割でも知られています。

準備方法

合成経路と反応条件

5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールの合成は、通常、水酸化ナトリウムなどの塩基の存在下で、2,4-ジクロロフェノールとベンジルクロリドを反応させることから始まります。 反応は還流条件下で行われ、反応物の完全な変換が保証されます 。

工業生産方法

工業的な設定では、5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールの製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器の使用と、最終生成物の高収率と純度を保証するための反応条件の継続的な監視が含まれます 。

化学反応の分析

反応の種類

5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: この化合物は、対応するキノンを生成するために酸化される可能性があります。

還元: 還元反応により、より塩素化されていないフェノールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンおよび他の酸化誘導体。

還元: より塩素化されていないフェノール。

科学研究への応用

5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールは、その抗菌性と抗真菌性のために、科学研究で広く使用されています。これは以下で使用されています。

化学: さまざまな有機合成反応の試薬として。

生物学: 微生物の増殖と耐性メカニズムに対する影響を調査するために。

医学: 消毒剤や消毒薬の有効成分として。

科学的研究の応用

5-benzyl-2-(2,4-dichlorophenoxy)phenol is widely used in scientific research due to its antibacterial and antifungal properties. It is used in:

Chemistry: As a reagent in various organic synthesis reactions.

Biology: To study its effects on microbial growth and resistance mechanisms.

Medicine: As an active ingredient in antiseptics and disinfectants.

Industry: In the formulation of personal care products and household cleaners.

作用機序

5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールの抗菌性と抗真菌性は、主に微生物における脂肪酸の合成を阻害する能力によるものです。これは、脂肪酸合成に不可欠なエノイル-アシルキャリアタンパク質還元酵素を標的としています。 この阻害は、細胞膜の完全性を乱し、細胞死につながります 。

類似の化合物との比較

類似の化合物

トリクロサン: 5-クロロ-2-(2,4-ジクロロフェノキシ)フェノールは、同様の抗菌性で知られています。

テトラクロサン: 追加の塩素原子を持つ誘導体であり、抗菌活性を高めています.

独自性

5-ベンジル-2-(2,4-ジクロロフェノキシ)フェノールは、その特異的な構造により、アナログと比較して特定の用途でより効果的になります。 ベンジル基は追加の疎水性相互作用を提供し、微生物の標的への結合親和性を高めます .

類似化合物との比較

Similar Compounds

Triclosan: 5-chloro-2-(2,4-dichlorophenoxy)phenol, known for its similar antibacterial properties.

Tetraclosan: A derivative with additional chlorine atoms, enhancing its antimicrobial activity.

Uniqueness

5-benzyl-2-(2,4-dichlorophenoxy)phenol is unique due to its specific structure, which allows it to be more effective in certain applications compared to its analogs. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity to microbial targets .

特性

分子式 |

C19H14Cl2O2 |

|---|---|

分子量 |

345.2 g/mol |

IUPAC名 |

5-benzyl-2-(2,4-dichlorophenoxy)phenol |

InChI |

InChI=1S/C19H14Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 |

InChIキー |

LUMKUDPYQGEIPU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)

![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)